molecular formula C16H23NO2S B12921410 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine CAS No. 62240-38-4

7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine

Cat. No.: B12921410
CAS No.: 62240-38-4
M. Wt: 293.4 g/mol
InChI Key: OUBNMOMLAZJIKI-UHFFFAOYSA-N
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Description

7,7-Dimethoxy-1-(phenylthio)octahydroindolizine is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethoxy-1-(phenylthio)octahydroindolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with a precursor containing methoxy and phenylthio groups, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethoxy-1-(phenylthio)octahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups in place of the methoxy or phenylthio groups .

Scientific Research Applications

7,7-Dimethoxy-1-(phenylthio)octahydroindolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethoxy-1-(phenylthio)octahydroindolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives with different substituents, such as:

Uniqueness

7,7-Dimethoxy-1-(phenylthio)octahydroindolizine is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62240-38-4

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

7,7-dimethoxy-1-phenylsulfanyl-2,3,5,6,8,8a-hexahydro-1H-indolizine

InChI

InChI=1S/C16H23NO2S/c1-18-16(19-2)9-11-17-10-8-15(14(17)12-16)20-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3

InChI Key

OUBNMOMLAZJIKI-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN2CCC(C2C1)SC3=CC=CC=C3)OC

Origin of Product

United States

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